N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural components, including a thiolane ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiolane derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Methoxylation and Methylation: The aromatic ring is functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions, using reagents like methanol and methyl iodide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide and sulfone formation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonamide group.
Substitution: Sodium methoxide or other strong bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its bioactivity, and the compound’s structure may allow it to interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The thiolane ring and aromatic substitutions may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as drug development or material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-9-7-11(3-4-12(9)18-2)20(16,17)13-10-5-6-19(14,15)8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYTZVUDZTQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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